

# Application Notes and Protocols for L-Methioninamide Hydrochloride Coupling Reactions

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## Compound of Interest

Compound Name: *L-Methioninamide hydrochloride*

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These application notes provide detailed protocols and technical guidance for the successful coupling of **L-Methioninamide hydrochloride** with carboxylic acids, a critical step in the synthesis of novel peptides and small molecule therapeutics. **L-Methioninamide hydrochloride** serves as a versatile building block in pharmaceutical and nutritional research, valued for its role in creating compounds that support metabolic health and liver function.<sup>[1]</sup> This document outlines common coupling methodologies, strategies to mitigate side reactions associated with the methionine residue, and provides standardized protocols for achieving high-yield synthesis.

## Data Presentation: Quantitative Overview of Common Coupling Methods

The efficiency of amide bond formation with **L-Methioninamide hydrochloride** is highly dependent on the choice of coupling reagent, solvent, and reaction conditions. Below is a summary of typical quantitative data for commonly employed coupling methods. Please note that these values are representative and optimal conditions should be determined empirically for each specific substrate combination.

Coupling Reagent	Additive	Base	Typical Solvent	Typical Reaction Time (h)	Typical Yield (%)	Purity (%)
EDC	HOBt or Oxyma	DIPEA or NMM	DMF or DCM	2-12	70-95	>95
HATU	None	DIPEA or Collidine	DMF	1-4	85-98	>97
HBTU	HOBt	DIPEA or NMM	DMF	1-6	80-96	>95
DIC	HOBt or Oxyma	DIPEA or NMM	DCM or DMF	2-12	75-95	>95

Note: Yields and purity are dependent on the specific carboxylic acid used, the scale of the reaction, and purification methods. The thioether group in the methionine side chain is susceptible to oxidation, which can impact overall yield and purity.[\[2\]](#)

## Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of a generic N-protected carboxylic acid (R-COOH) to **L-Methioninamide hydrochloride**.

### Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form an active ester of the carboxylic acid, which then reacts with **L-Methioninamide hydrochloride**.

Materials:

- N-protected carboxylic acid (R-COOH)
- **L-Methioninamide hydrochloride**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Magnetic stirrer and stir bar
- Round bottom flask
- Ice bath

**Procedure:**

- In a round bottom flask, dissolve the N-protected carboxylic acid (1.0 eq) and HOBT (1.1 eq) in anhydrous DMF.
- Cool the solution to 0 °C in an ice bath.
- Add EDC (1.1 eq) to the cooled solution and stir for 15-20 minutes to pre-activate the carboxylic acid.
- In a separate flask, dissolve **L-Methioninamide hydrochloride** (1.0 eq) in a minimal amount of anhydrous DMF.
- Add DIPEA (2.2 eq) to the **L-Methioninamide hydrochloride** solution to neutralize the hydrochloride salt and provide the free amine.
- Slowly add the L-Methioninamide solution to the pre-activated carboxylic acid mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, quench the reaction by adding water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with 1N HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

## Protocol 2: HATU Mediated Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, particularly useful for sterically hindered amino acids.

### Materials:

- N-protected carboxylic acid (R-COOH)
- **L-Methioninamide hydrochloride**
- HATU
- N,N-Diisopropylethylamine (DIPEA) or Collidine
- Anhydrous N,N-Dimethylformamide (DMF)
- Magnetic stirrer and stir bar
- Round bottom flask

### Procedure:

- In a round bottom flask, dissolve the N-protected carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
- Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes.

- In a separate flask, dissolve **L-Methioninamide hydrochloride** (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt.
- Add the L-Methioninamide solution to the activated carboxylic acid mixture.
- Stir the reaction at room temperature for 1-4 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
- Perform an aqueous workup as described in Protocol 1 (Step 11).
- Dry, concentrate, and purify the product as described in Protocol 1 (Steps 12 and 13).

## Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using L-Methioninamide as the C-terminal residue

This protocol outlines the incorporation of L-Methioninamide onto a resin, followed by peptide chain elongation.

### Materials:

- Rink Amide resin
- Fmoc-L-Methionine
- Coupling reagents (e.g., HBTU/HOBt or HATU)
- DIPEA
- 20% Piperidine in DMF (deprotection solution)
- Anhydrous DMF
- DCM

- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
- Solid-phase synthesis vessel

**Procedure:**

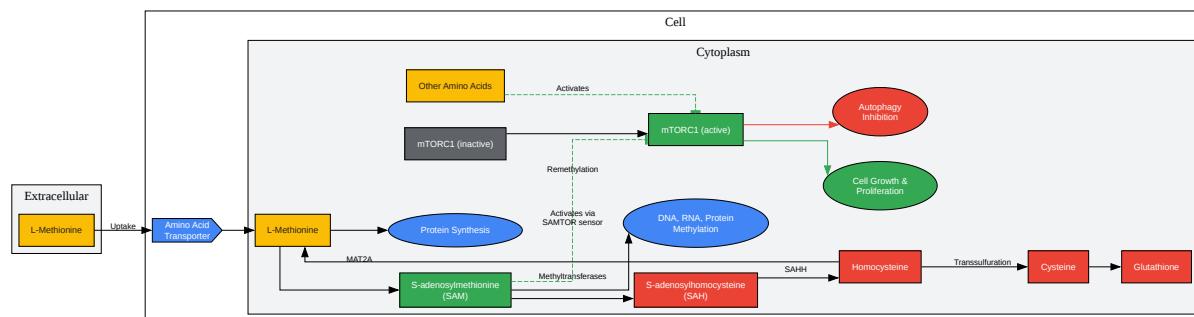
- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF and DCM.
- First Amino Acid Coupling (Fmoc-L-Methionine):
  - Dissolve Fmoc-L-Methionine (3.0 eq), HBTU (2.9 eq), and HOBr (3.0 eq) in DMF.
  - Add DIPEA (6.0 eq) to the solution and add the mixture to the deprotected resin.
  - Agitate the mixture for 1-2 hours.
  - Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
  - Wash the resin thoroughly with DMF and DCM.
- Chain Elongation: Repeat the deprotection and coupling steps with subsequent Fmoc-protected amino acids to build the desired peptide chain.
- Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
- Cleavage and Deprotection:
  - Wash the resin with DCM and dry under vacuum.
  - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Note: To prevent oxidation of the methionine residue, it is advisable to use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water.[\[3\]](#)

- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide under vacuum.
- Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Signaling Pathway and Experimental Workflow Diagrams

### Methionine Metabolism and mTORC1 Signaling Pathway

L-methionine is a crucial amino acid that, beyond its role in protein synthesis, is a key component in cellular signaling, particularly influencing the mTORC1 pathway.<sup>[4][5]</sup> Methionine is converted to S-adenosylmethionine (SAM), which acts as a universal methyl donor for various cellular processes and also as a signaling molecule that indicates methionine availability to the mTORC1 complex.<sup>[6]</sup> Activation of mTORC1 by SAM and other amino acids promotes cell growth and proliferation while inhibiting autophagy.

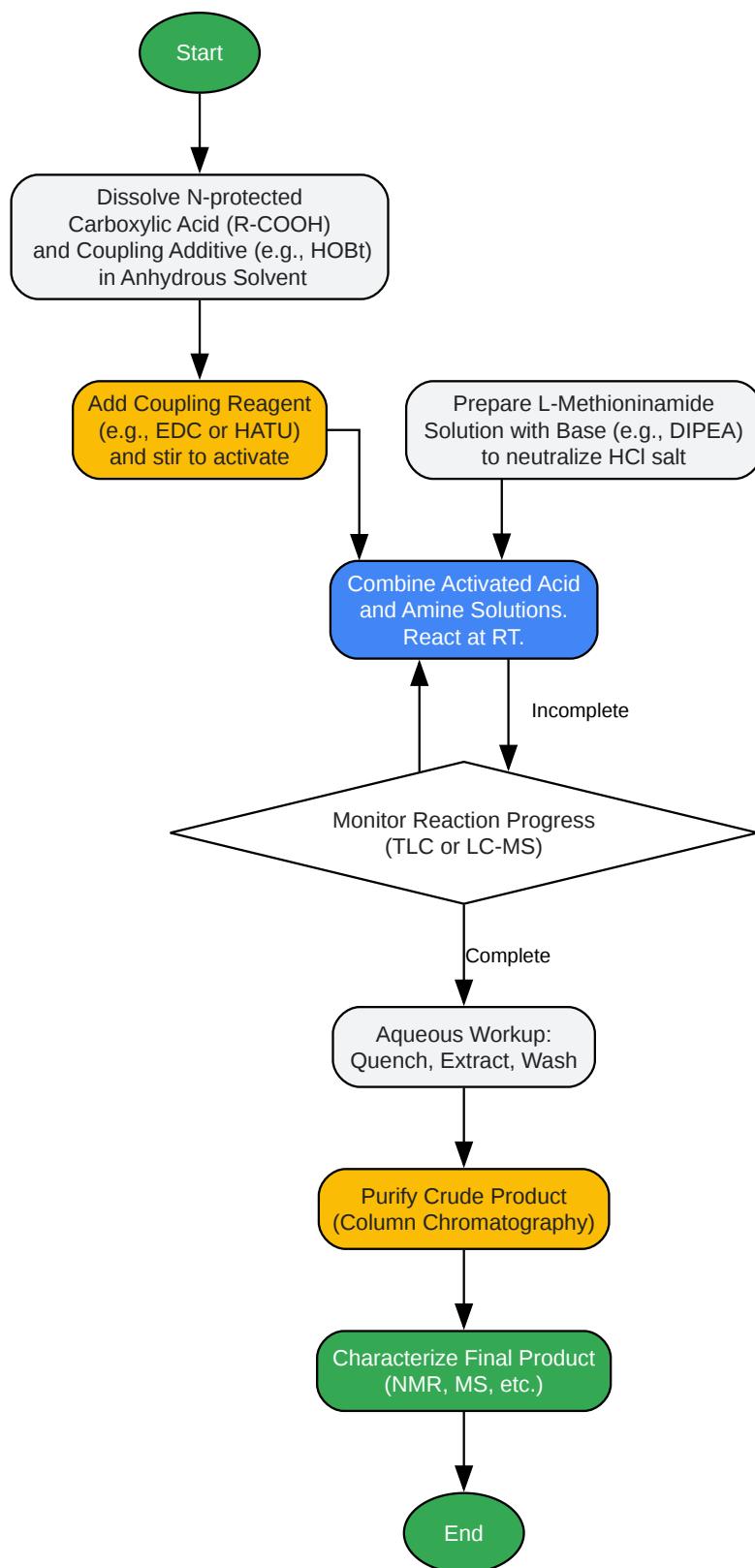


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Caption: Methionine metabolism and its influence on the mTORC1 signaling pathway.

## Experimental Workflow for Solution-Phase Dipeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using **L-Methioninamide hydrochloride** in the solution phase.

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Caption: A typical workflow for solution-phase dipeptide synthesis.

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